5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Dual-Profiling: Target Engagement Landscape Distinguished from PDE2/PDE10-Focused Series Members
CAS 1357974-40-3 has been directly profiled in enzyme inhibition assays against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), yielding IC₅₀ values >10,000 nM for both targets [1]. In contrast, the prototypical triazoloquinoxaline lead compound from the Janssen PDE2/PDE10 series (Compound 31, a 1-(2-chlorophenyl)-4-methyl derivative) exhibits potent dual PDE2/PDE10 inhibition with PDE2A IC₅₀ values reported in the sub-100 nM range [2]. This cross-study comparison reveals that CAS 1357974-40-3 occupies a distinct region of biological target space: it is essentially inactive against 5-LOX and sEH, while the broader triazoloquinoxaline scaffold is capable of sub-micromolar potency against phosphodiesterase isoforms. No direct head-to-head data on PDE2 or PDE10 inhibition for CAS 1357974-40-3 have been publicly disclosed, making its phosphodiesterase activity profile unknown.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (5-LOX); IC₅₀ > 10,000 nM (sEH) |
| Comparator Or Baseline | Compound 31 (Janssen lead): PDE2A IC₅₀ reported in sub-100 nM range [2]; no published 5-LOX or sEH data for Compound 31 |
| Quantified Difference | >100-fold weaker potency for CAS 1357974-40-3 at 5-LOX/sEH vs. Compound 31 at PDE2A; direct target identity differs (5-LOX/sEH vs. PDE2/PDE10) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli; inhibition of human recombinant sEH using PHOME substrate; both assays performed at University Federico II of Naples (ChEMBL-deposited) |
Why This Matters
Procurement for inflammation-related target screening must account for the fact that CAS 1357974-40-3's only publicly available bioactivity data show weak inhibition of 5-LOX and sEH, whereas lead compounds from the same scaffold class achieve nanomolar potency at PDE2/PDE10, indicating that the N-mesityl substitution pattern may redirect target selectivity away from phosphodiesterases.
- [1] BindingDB Entry BDBM50591538; ChEMBL CHEMBL5205807. Affinity Data: IC50 >1.00E+4 nM for human 5-LOX and human sEH. Deposited by University Federico II of Naples. View Source
- [2] Andrés JI, Buijnsters P, De Angelis M, Langlois X, Rombouts F, Trabanco AA, Vanhoof G. Discovery of a new series of [1,2,4]triazolo[4,3-a]quinoxalines as dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitors. Bioorg Med Chem Lett. 2013;23(3):785-790. View Source
